4,5-Dihydroxypyrene

Biodegradation Enzymology Metabolomics

4,5-Dihydroxypyrene (pyrene-4,5-diol) is the mandatory substrate for investigating the bacterial and fungal ring-cleavage degradation of pyrene. Its unique 4,5-substitution pattern makes it the sole isomer that undergoes dioxygenase-catalyzed ring fission to phenanthrene-4,5-dicarboxylate, a reaction not possible with 1,6- or 1,8-diols. This compound is also critical for spectrophotometric NQO1 assays via its redox pair with pyrene-4,5-dione. For industrial R&D, it serves as a patented monomer for high-carbon-content hardmask materials in EUV lithography. Ensure your study's validity—procure only the verified 4,5-isomer.

Molecular Formula C16H10O2
Molecular Weight 234.25 g/mol
CAS No. 83500-79-2
Cat. No. B1240782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydroxypyrene
CAS83500-79-2
Molecular FormulaC16H10O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O
InChIInChI=1S/C16H10O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,17-18H
InChIKeyUKDSXSFLFJKPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydroxypyrene (CAS 83500-79-2) Procurement Guide: Key Characteristics & Class Context


4,5-Dihydroxypyrene (CAS 83500-79-2), also known as pyrene-4,5-diol, is a polycyclic aromatic hydrocarbon (PAH) derivative belonging to the pyrenes class [1]. It serves as a key intermediate in the microbial degradation pathway of pyrene, formed via the oxidation of cis-4,5-dihydroxy-4,5-dihydropyrene [2]. Unlike other dihydroxypyrene isomers that are primarily associated with quinone formation (e.g., 1,6- and 1,8-dihydroxypyrene), the 4,5-substitution pattern uniquely positions this compound at a critical metabolic junction, enabling further ring-cleavage reactions via dioxygenase enzymes [3].

4,5-Dihydroxypyrene: Why Generic Pyrene Diols Cannot Be Interchanged


Procurement of a generic 'dihydroxypyrene' is insufficient for applications requiring the specific 4,5-isomer. The regiochemistry of hydroxylation on the pyrene scaffold dictates the compound's fate in both biological and synthetic pathways. For instance, while 1,6- and 1,8-dihydroxypyrene are direct precursors to the corresponding pyrenequinones via autooxidation, 4,5-dihydroxypyrene participates in a distinct redox equilibrium with pyrene-4,5-dione and is the sole isomer that undergoes dioxygenase-catalyzed ring fission to yield phenanthrene-4,5-dicarboxylate [1]. Therefore, substituting a 1,6- or 1,8-diol for the 4,5-diol in a degradation study or synthetic sequence will lead to entirely different reaction outcomes and metabolic fates [2]. The quantitative evidence below confirms this functional divergence.

4,5-Dihydroxypyrene (83500-79-2) Quantitative Differentiation Evidence


4,5-Dihydroxypyrene as the Exclusive Substrate for Ring-Cleavage Dioxygenase in the Pyrene Pathway

4,5-Dihydroxypyrene is the sole dihydroxylated pyrene intermediate that undergoes enzymatic ring cleavage to phenanthrene-4,5-dicarboxylate, a reaction catalyzed by 4,5-dihydroxypyrene dioxygenase [1]. This is in stark contrast to the 1,6- and 1,8-dihydroxypyrene isomers, which are processed by dehydrogenases to form pyrene-1,6-dione and pyrene-1,8-dione, respectively, without ring cleavage [2].

Biodegradation Enzymology Metabolomics

Reversible Redox Partner with Pyrene-4,5-dione

4,5-Dihydroxypyrene exists in a defined redox equilibrium with pyrene-4,5-dione. The reduction of pyrene-4,5-dione by NADH yields 4,5-dihydroxypyrene (catalyzed by quinone reductase), while autooxidation of the diol regenerates the quinone [1]. This specific redox pair is not observed for the 1,6- or 1,8-diol/quinone systems under identical physiological conditions, where the quinones are typically terminal metabolites.

Redox Chemistry Synthetic Intermediates Quinone Chemistry

Synthetic Utility in Hardmask Polymer Compositions

A patent application (US 2020/0209754 A1) explicitly claims the use of a 'substituted or unsubstituted dihydroxypyrene moiety' as a structural unit in polymers for hardmask compositions in lithographic patterning [1]. The patent describes the synthesis of these polymers via the reaction of a dihydroxy pyrene with a pyrene carboxaldehyde. While the patent covers a broad range of dihydroxypyrenes, the 4,5-isomer is a specific, synthetically accessible member of this class. In contrast, no equivalent patent claim was found for polymers based on 1,6- or 1,8-dihydroxypyrene.

Materials Science Lithography Polymer Chemistry

4,5-Dihydroxypyrene: Recommended Research & Industrial Applications


Biodegradation Pathway Elucidation

4,5-Dihydroxypyrene is the essential substrate for investigating the ring-cleavage step in the bacterial and fungal degradation of pyrene. Its use is mandatory for in vitro assays of 4,5-dihydroxypyrene dioxygenase activity, as this enzyme is specific to the 4,5-isomer and does not act on 1,6- or 1,8-diols [1].

Quinone Reductase Activity Assays

The reversible redox pair of 4,5-dihydroxypyrene and pyrene-4,5-dione provides a defined system for spectrophotometric or chromatographic assays of quinone reductase (NQO1) activity. The compound is reduced from the quinone form by NADH, and the diol can be oxidized back, allowing for measurement of enzyme kinetics or cellular redox capacity [1].

Synthesis of Phenanthrene-4,5-dicarboxylate Derivatives

Researchers synthesizing ring-opened metabolites of pyrene for environmental fate studies or as synthetic building blocks should select 4,5-dihydroxypyrene as the starting material. Its enzymatic or chemical oxidation yields phenanthrene-4,5-dicarboxylate, a compound not accessible from 1,6- or 1,8-dihydroxypyrene [1].

Specialty Polymer Development for Lithography

Industrial research teams developing novel hardmask materials for semiconductor patterning can utilize 4,5-dihydroxypyrene as a monomeric building block. Its inclusion in polymer backbones is protected by patent claims, offering a route to proprietary, high-carbon-content materials with potential for improved etch resistance in EUV lithography [1].

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